Cas no 2137640-66-3 (2-[4-(Aminooxy)-1-[(tert-butoxy)carbonyl]piperidin-4-yl]acetic acid)

2-[4-(Aminooxy)-1-[(tert-butoxy)carbonyl]piperidin-4-yl]acetic acid is a specialized bifunctional compound featuring both an aminooxy group and a tert-butoxycarbonyl (Boc)-protected piperidine moiety. Its structure enables selective conjugation with carbonyl-containing molecules, making it valuable in bioconjugation and peptide synthesis applications. The Boc group provides stability during synthetic processes while allowing deprotection under mild acidic conditions. The aminooxy functionality facilitates oxime ligation, a robust and chemoselective reaction useful for modifying biomolecules under physiological conditions. This compound is particularly advantageous in the development of protein-drug conjugates, surface functionalization, and controlled-release systems due to its orthogonal reactivity and compatibility with aqueous environments. Its well-defined reactivity profile ensures high yields in conjugation reactions.
2-[4-(Aminooxy)-1-[(tert-butoxy)carbonyl]piperidin-4-yl]acetic acid structure
2137640-66-3 structure
Product name:2-[4-(Aminooxy)-1-[(tert-butoxy)carbonyl]piperidin-4-yl]acetic acid
CAS No:2137640-66-3
MF:C12H22N2O5
Molecular Weight:274.313483715057
CID:6447899
PubChem ID:165803088

2-[4-(Aminooxy)-1-[(tert-butoxy)carbonyl]piperidin-4-yl]acetic acid 化学的及び物理的性質

名前と識別子

    • 2137640-66-3
    • 2-[4-(aminooxy)-1-[(tert-butoxy)carbonyl]piperidin-4-yl]acetic acid
    • EN300-701796
    • 2-[4-(Aminooxy)-1-[(tert-butoxy)carbonyl]piperidin-4-yl]acetic acid
    • インチ: 1S/C12H22N2O5/c1-11(2,3)18-10(17)14-6-4-12(19-13,5-7-14)8-9(15)16/h4-8,13H2,1-3H3,(H,15,16)
    • InChIKey: MARCUVJSKCPERF-UHFFFAOYSA-N
    • SMILES: O(C1(CC(=O)O)CCN(C(=O)OC(C)(C)C)CC1)N

計算された属性

  • 精确分子量: 274.15287181g/mol
  • 同位素质量: 274.15287181g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 2
  • 氢键受体数量: 6
  • 重原子数量: 19
  • 回転可能化学結合数: 5
  • 複雑さ: 343
  • 共价键单元数量: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 确定化学键立构中心数量: 0
  • 不確定化学結合立体中心数: 0
  • トポロジー分子極性表面積: 102Ų
  • XLogP3: -2.2

2-[4-(Aminooxy)-1-[(tert-butoxy)carbonyl]piperidin-4-yl]acetic acid Pricemore >>

Enterprise No. Product name Cas No. Purity 仕様 Price 更新日時 Inquiry
Enamine
EN300-701796-10.0g
2-[4-(aminooxy)-1-[(tert-butoxy)carbonyl]piperidin-4-yl]acetic acid
2137640-66-3
10g
$7065.0 2023-05-29
Enamine
EN300-701796-2.5g
2-[4-(aminooxy)-1-[(tert-butoxy)carbonyl]piperidin-4-yl]acetic acid
2137640-66-3
2.5g
$3220.0 2023-05-29
Enamine
EN300-701796-0.1g
2-[4-(aminooxy)-1-[(tert-butoxy)carbonyl]piperidin-4-yl]acetic acid
2137640-66-3
0.1g
$1447.0 2023-05-29
Enamine
EN300-701796-0.25g
2-[4-(aminooxy)-1-[(tert-butoxy)carbonyl]piperidin-4-yl]acetic acid
2137640-66-3
0.25g
$1513.0 2023-05-29
Enamine
EN300-701796-1.0g
2-[4-(aminooxy)-1-[(tert-butoxy)carbonyl]piperidin-4-yl]acetic acid
2137640-66-3
1g
$1643.0 2023-05-29
Enamine
EN300-701796-0.5g
2-[4-(aminooxy)-1-[(tert-butoxy)carbonyl]piperidin-4-yl]acetic acid
2137640-66-3
0.5g
$1577.0 2023-05-29
Enamine
EN300-701796-0.05g
2-[4-(aminooxy)-1-[(tert-butoxy)carbonyl]piperidin-4-yl]acetic acid
2137640-66-3
0.05g
$1381.0 2023-05-29
Enamine
EN300-701796-5.0g
2-[4-(aminooxy)-1-[(tert-butoxy)carbonyl]piperidin-4-yl]acetic acid
2137640-66-3
5g
$4764.0 2023-05-29

2-[4-(Aminooxy)-1-[(tert-butoxy)carbonyl]piperidin-4-yl]acetic acid 関連文献

2-[4-(Aminooxy)-1-[(tert-butoxy)carbonyl]piperidin-4-yl]acetic acidに関する追加情報

Introduction to 2-[4-(Aminooxy)-1-[(tert-butoxy)carbonyl]piperidin-4-yl]acetic Acid (CAS No. 2137640-66-3)

2-[4-(Aminooxy)-1-[(tert-butoxy)carbonyl]piperidin-4-yl]acetic acid, identified by its CAS number CAS No. 2137640-66-3, is a compound of significant interest in the field of pharmaceutical chemistry and drug development. This compound belongs to a class of molecules that exhibit potential biological activity, making it a valuable candidate for further investigation in medicinal chemistry.

The structure of this compound features a piperidine ring substituted with various functional groups, including an aminooxy moiety and a tert-butoxy carbonyl group. These functional groups contribute to the molecule's reactivity and its potential interaction with biological targets. The aminooxy group, in particular, is known for its ability to participate in hydrogen bonding and its role as a bioisostere for hydroxyl groups, which can be crucial for drug design.

In recent years, there has been growing interest in the development of piperidine-based compounds due to their favorable pharmacokinetic properties and their ability to modulate various biological pathways. Piperidine derivatives have been explored as scaffolds for drugs targeting central nervous system disorders, cardiovascular diseases, and cancer. The presence of the tert-butoxy carbonyl group in this compound suggests that it may be used as an intermediate in the synthesis of more complex molecules, potentially leading to the development of novel therapeutic agents.

The synthesis of 2-[4-(Aminooxy)-1-[(tert-butoxy)carbonyl]piperidin-4-yl]acetic acid involves multi-step organic reactions that require careful optimization to ensure high yield and purity. The introduction of the aminooxy group necessitates conditions that prevent unwanted side reactions, such as oxidation or reduction, which could compromise the integrity of the molecule. Similarly, the installation of the tert-butoxy carbonyl group requires precise control over reaction conditions to avoid decomposition or rearrangement.

The biological activity of this compound has not yet been fully characterized, but preliminary studies suggest that it may exhibit properties relevant to drug discovery. The piperidine ring is a common motif in bioactive molecules, and modifications to this ring can significantly influence the compound's pharmacological profile. The aminooxy group may enhance binding affinity by forming hydrogen bonds with target proteins, while the tert-butoxy carbonyl group could provide steric hindrance that improves selectivity.

In the context of current research trends, 2-[4-(Aminooxy)-1-[(tert-butoxy)carbonyl]piperidin-4-yl]acetic acid represents an exciting opportunity for medicinal chemists to explore new therapeutic avenues. The integration of computational methods and high-throughput screening techniques can accelerate the discovery process by identifying lead compounds with optimized properties. Additionally, advances in synthetic chemistry have enabled the efficient preparation of complex molecules, making it feasible to investigate structurally diverse derivatives.

The potential applications of this compound span across multiple therapeutic areas. For instance, piperidine-based inhibitors have shown promise in treating neurological disorders by modulating neurotransmitter receptors. The unique combination of functional groups in this molecule may also make it useful in developing drugs for metabolic diseases or inflammatory conditions. As research progresses, it is expected that more insights will be gained into its biological activity and potential clinical utility.

The development of new drugs relies heavily on the availability of high-quality starting materials and intermediates. 2-[4-(Aminooxy)-1-[(tert-butoxy)carbonyl]piperidin-4-yl]acetic acid serves as a testament to the ongoing innovation in synthetic chemistry and its impact on drug discovery. By leveraging cutting-edge techniques and methodologies, researchers can continue to uncover novel compounds with therapeutic potential.

In conclusion, 2-[4-(Aminooxy)-1-[(tert-butoxy)carbonyl]piperidin-4-yl]acetic acid (CAS No. 2137640-66-3) is a structurally interesting compound with significant implications for pharmaceutical research. Its unique combination of functional groups positions it as a promising candidate for further exploration in drug development. As our understanding of biological systems continues to evolve, compounds like this one will play a crucial role in shaping the future of medicine.

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